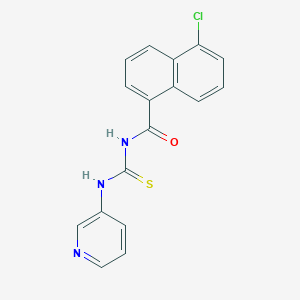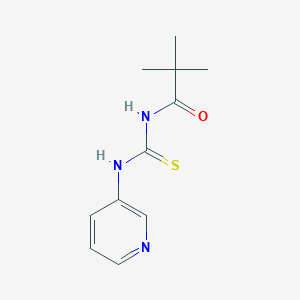![molecular formula C26H26N4O2S B250693 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B250693.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea, also known as BPTU, is a chemical compound that has been widely studied for its potential therapeutic applications. BPTU is a thiourea derivative that has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The exact mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. HDACs are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea is able to exert its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
実験室実験の利点と制限
One of the advantages of using N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea in lab experiments is its wide range of biological activities. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea in lab experiments is its potential toxicity. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea has been found to have cytotoxic effects on some normal cells, which may limit its therapeutic applications.
将来の方向性
There are several future directions for research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea. One area of research is the development of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea derivatives with improved therapeutic properties and reduced toxicity. Another area of research is the investigation of the molecular mechanisms of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea's anti-inflammatory and anti-tumor effects. Additionally, the potential use of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea in combination with other drugs for the treatment of cancer and viral infections is an area of research that warrants further investigation.
合成法
The synthesis of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea involves the condensation of 4-(4-benzoyl-1-piperazinyl)aniline with 2-methylbenzoyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain the pure N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea compound.
科学的研究の応用
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-methylbenzoyl)thiourea has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
特性
分子式 |
C26H26N4O2S |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
N-[[4-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C26H26N4O2S/c1-19-7-5-6-10-23(19)24(31)28-26(33)27-21-11-13-22(14-12-21)29-15-17-30(18-16-29)25(32)20-8-3-2-4-9-20/h2-14H,15-18H2,1H3,(H2,27,28,31,33) |
InChIキー |
ZRJSCNYYYRXQON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



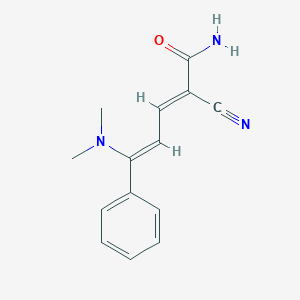
![2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile](/img/structure/B250617.png)
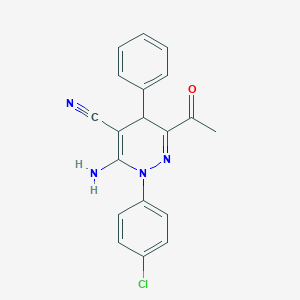
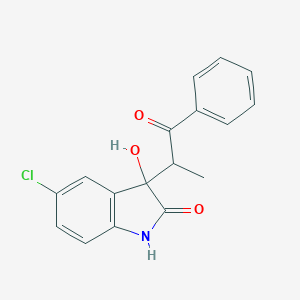
![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide](/img/structure/B250632.png)
![Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate](/img/structure/B250643.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
![3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
![N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B250653.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)
